1,3-Dioxane-2-carboxylic acid ethyl ester

conformational analysis anomeric effect stereoselective synthesis

1,3-Dioxane-2-carboxylic acid ethyl ester (ethyl 1,3-dioxane-2-carboxylate), CAS 90392-05-5, is a heterocyclic ester with the molecular formula C₇H₁₂O₄ and molecular weight 160.17 g/mol, characterized by a six-membered 1,3-dioxane ring bearing a carboxylic acid ethyl ester moiety at the C2 position. The compound is commercially available in research quantities (typically 5 g packaging) at ≥95% purity, appearing as a colorless to light yellow transparent liquid at room temperature.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 90392-05-5
Cat. No. B1320759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane-2-carboxylic acid ethyl ester
CAS90392-05-5
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1OCCCO1
InChIInChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3
InChIKeyXGUQXVJIBJLCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxane-2-carboxylic Acid Ethyl Ester (CAS 90392-05-5) Procurement Specification and Compound Class Overview


1,3-Dioxane-2-carboxylic acid ethyl ester (ethyl 1,3-dioxane-2-carboxylate), CAS 90392-05-5, is a heterocyclic ester with the molecular formula C₇H₁₂O₄ and molecular weight 160.17 g/mol, characterized by a six-membered 1,3-dioxane ring bearing a carboxylic acid ethyl ester moiety at the C2 position . The compound is commercially available in research quantities (typically 5 g packaging) at ≥95% purity, appearing as a colorless to light yellow transparent liquid at room temperature . Its primary utility resides in pharmaceutical and agrochemical synthesis as a building block, providing structural rigidity and orthogonal functional handles for intermediate construction . Predicted physicochemical properties include boiling point 225.3±7.0 °C at 760 mmHg, flash point 92.1±18.2 °C, density 1.08 g/cm³ at 25 °C, LogP 0.3125, and refractive index 1.435 .

Why Generic Substitution Is Inadvisable for 1,3-Dioxane-2-carboxylic Acid Ethyl Ester (CAS 90392-05-5) Procurement


While multiple 1,3-dioxane derivatives and dioxolane analogs are commercially available, substitution without quantitative performance verification introduces material risk to synthetic outcomes. The unsubstituted 1,3-dioxane-2-carboxylic acid ethyl ester core presents a unique conformational profile driven by anomeric effects that influence both stability and regioselective reactivity [1]. Specifically, the carbomethoxy group at the C2 position of 1,3-dioxanes prefers the axial conformation rather than the equatorial orientation—a behavior not uniformly observed across substituted analogs [1]. This conformational bias directly affects hydrolysis kinetics and, in more complex systems, can determine stereochemical outcomes in downstream transformations. Moreover, the six-membered 1,3-dioxane ring exhibits demonstrably different oxidative stability compared to five-membered 1,3-dioxolane analogs, with pseudo-first-order rate constants for ozonolysis decreasing in the order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [2]. Users considering alternative ring sizes or substitution patterns must account for these quantifiable stability and reactivity divergences.

Quantitative Comparative Evidence for 1,3-Dioxane-2-carboxylic Acid Ethyl Ester (CAS 90392-05-5) Selection


Conformational Bias: Axial Preference of the 2-Carboxylic Ester Group in 1,3-Dioxanes

In 1,3-dioxane-2-carboxylic acid ester systems, the carbomethoxy (or carboethoxy) group at the C2 position exhibits a strong axial conformational preference driven by anomeric and homoanomeric effects. This conformational bias is distinct from the equatorial preference typically observed in cyclohexane analogs without heteroatoms [1]. The axial conformation influences the electronic environment of the carbonyl carbon, affecting both hydrolysis kinetics and potential stereochemical outcomes in subsequent reactions.

conformational analysis anomeric effect stereoselective synthesis 1,3-dioxane derivatives

Hydrolytic Stability Under Acidic and Alkaline Conditions

The ethyl ester functionality of 1,3-dioxane-2-carboxylic acid ethyl ester undergoes pH-dependent hydrolysis. Under acidic conditions, hydrolysis proceeds to generate 1,3-dioxane-2-carboxylic acid and ethanol; under alkaline conditions (NaOH solution), hydrolysis is more thorough, generating the corresponding carboxylate salt . The 1,3-dioxane ring itself remains stable under neutral to mildly alkaline conditions, consistent with its acetal/ketal nature, but undergoes acid-catalyzed ring-opening .

hydrolysis kinetics ester stability pH-dependent degradation 1,3-dioxane reactivity

Physical Property Differentiation: Boiling Point and Predicted Distillation Parameters

1,3-Dioxane-2-carboxylic acid ethyl ester exhibits a normal-pressure boiling point of 210–212 °C and a reduced-pressure boiling point of 85–87 °C at 10 mmHg . Predicted values from computational models give 225.3±7.0 °C at 760 mmHg . The compound is a liquid with no fixed melting point, freezing point approximately -10 °C or below, and density of 1.08 g/cm³ at 25 °C .

boiling point distillation parameters physical characterization purification

Oxidative Stability: 1,3-Dioxane Ring Versus 1,3-Dioxolane Ring

The six-membered 1,3-dioxane ring demonstrates superior resistance to oxidative degradation compared to the five-membered 1,3-dioxolane ring. In ozonolysis studies of glycerol acetals, the pseudo-first-order rate constants decrease in the order: cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [1]. This indicates that 1,3-dioxane derivatives are more resistant toward ozone and oxidative conditions than their 1,3-dioxolane counterparts.

oxidative stability ozonolysis cyclic acetal ring size effect

Reduction Reactivity: Lithium Aluminum Hydride vs. Sodium Borohydride Compatibility

The ethyl ester group of 1,3-dioxane-2-carboxylic acid ethyl ester can be reduced to the corresponding primary alcohol (1,3-dioxane-2-methanol) using lithium aluminum hydride (LiAlH₄). Selective reduction conditions using sodium borohydride (NaBH₄) may also be applicable under specific circumstances . This reactivity profile enables the compound to serve as a precursor for alcohol-functionalized 1,3-dioxane building blocks.

reduction LiAlH4 NaBH4 chemoselectivity

Computed LogP and PSA Values for Solubility and Permeability Prediction

Computationally predicted physicochemical parameters for 1,3-dioxane-2-carboxylic acid ethyl ester include LogP = 0.31250 and Polar Surface Area (PSA) = 44.76 Ų . These values position the compound in a moderate lipophilicity range with relatively low polar surface area, suggesting favorable membrane permeability characteristics relative to more polar carboxylic acid analogs.

LogP PSA lipophilicity drug-likeness computational ADME

Validated Application Scenarios for 1,3-Dioxane-2-carboxylic Acid Ethyl Ester (CAS 90392-05-5) Based on Quantitative Evidence


Pharmaceutical and Agrochemical Intermediate Synthesis Requiring Conformationally Defined Building Blocks

1,3-Dioxane-2-carboxylic acid ethyl ester serves as a heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis, where its structural rigidity and predictable conformational bias (axial C2 ester preference driven by anomeric effects) enable stereochemical control in downstream transformations [1]. The 1,3-dioxane-2-carboxylic acid scaffold has been established as a pharmacophore for PPARα/γ dual agonists, with derivatives such as NS-220 demonstrating subtype-selective agonist activity [2]. While the unsubstituted ethyl ester is a precursor rather than the bioactive molecule itself, it provides the core scaffold for further elaboration. The compound's LogP of 0.31 and PSA of 44.76 Ų support its suitability as a moderately lipophilic intermediate that can be carried through multi-step sequences without introducing excessive polarity.

Synthetic Transformations Requiring pH-Controlled Ester Hydrolysis or Transesterification

The distinct hydrolysis behavior of 1,3-dioxane-2-carboxylic acid ethyl ester—specifically, its capacity for acid-catalyzed hydrolysis to the free carboxylic acid versus more thorough alkaline hydrolysis to the carboxylate salt —enables its use in synthetic sequences requiring chemoselective ester deprotection. The compound also undergoes transesterification with methanol under acid catalysis , providing a route to the methyl ester analog. The 1,3-dioxane ring's stability under neutral to mildly alkaline conditions, combined with acid-lability characteristic of acetals/ketals, allows for orthogonal protection strategies where the ester and ring can be manipulated independently under appropriate pH conditions.

Reduction to 1,3-Dioxane-2-methanol as a Functionalized Heterocyclic Alcohol Building Block

The ester functionality of 1,3-dioxane-2-carboxylic acid ethyl ester can be reduced using lithium aluminum hydride (LiAlH₄) to yield 1,3-dioxane-2-methanol while preserving the 1,3-dioxane ring . This transformation provides access to a primary alcohol-functionalized 1,3-dioxane building block, which can serve as a nucleophile in subsequent reactions (e.g., etherification, esterification, Mitsunobu chemistry) or as a protected aldehyde/glycolic acid equivalent. The ability to selectively reduce the ester without ring opening is critical for synthetic routes where the 1,3-dioxane scaffold must be maintained as a masked carbonyl or diol protecting group.

Applications Where Oxidative Stability Superior to 1,3-Dioxolane Analogs Is Required

For synthetic or industrial applications involving oxidative conditions or ozone exposure, the 1,3-dioxane scaffold offers quantifiably greater resistance to ozonolytic degradation than the 1,3-dioxolane alternative, as demonstrated by the pseudo-first-order rate constant order cis-dioxolane > trans-dioxolane > cis-dioxane > trans-dioxane [3]. This oxidative stability advantage supports selection of 1,3-dioxane-2-carboxylic acid ethyl ester over five-membered dioxolane carboxylate analogs when oxidative robustness is a critical procurement criterion. Additionally, the boiling point range (210–212 °C at atmospheric pressure, 85–87 °C at 10 mmHg) provides practical guidance for purification by distillation under either atmospheric or reduced pressure, with the latter recommended to avoid potential thermal decomposition.

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